molecular formula C16H21ClN4O2S B6972685 4-(4-Chlorophenyl)-2,2-dimethyl-1-(2-methylpyrazol-3-yl)sulfonylpiperazine

4-(4-Chlorophenyl)-2,2-dimethyl-1-(2-methylpyrazol-3-yl)sulfonylpiperazine

Cat. No.: B6972685
M. Wt: 368.9 g/mol
InChI Key: CZISAQFUWQKVJX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,2-dimethyl-1-(2-methylpyrazol-3-yl)sulfonylpiperazine is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring substituted with a 4-chlorophenyl group, a 2,2-dimethyl group, and a 2-methylpyrazol-3-ylsulfonyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of piperazine with 4-chlorophenylsulfonyl chloride under controlled conditions to introduce the chlorophenyl group. Subsequent steps involve the addition of the 2,2-dimethyl group and the 2-methylpyrazol-3-ylsulfonyl group through selective substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of chlorophenol derivatives.

  • Reduction: Production of reduced piperazine derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in its interaction with biological molecules, influencing pathways related to disease processes.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Chlorophenyl compounds

  • Sulfonyl-containing heterocycles

Uniqueness: 4-(4-Chlorophenyl)-2,2-dimethyl-1-(2-methylpyrazol-3-yl)sulfonylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

4-(4-chlorophenyl)-2,2-dimethyl-1-(2-methylpyrazol-3-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-16(2)12-20(14-6-4-13(17)5-7-14)10-11-21(16)24(22,23)15-8-9-18-19(15)3/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZISAQFUWQKVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1S(=O)(=O)C2=CC=NN2C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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